2-[[(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-({[1-(4-FLUOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is a complex organic compound that features a combination of fluorophenyl, pyrazole, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-FLUOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach includes the condensation of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with a benzothiophene derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(4-FLUOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-({[1-(4-FLUOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyrazole moieties are crucial for binding to these targets, leading to inhibition or activation of specific pathways. This compound may also interfere with cellular processes by altering the function of key proteins .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the fluorophenyl group and exhibits similar biological activities.
1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: Contains the pyrazole ring and is known for its antimicrobial properties.
Uniqueness
What sets 2-({[1-(4-FLUOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H17FN4OS |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[(E)-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C20H17FN4OS/c1-12-17(20(26)25(24-12)14-8-6-13(21)7-9-14)11-23-19-16(10-22)15-4-2-3-5-18(15)27-19/h6-9,11,24H,2-5H2,1H3/b23-11+ |
InChI Key |
ZNARYMWPNXWMAA-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C=N/C3=C(C4=C(S3)CCCC4)C#N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=C(C4=C(S3)CCCC4)C#N |
Origin of Product |
United States |
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